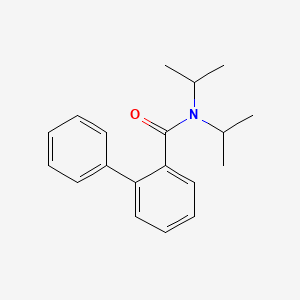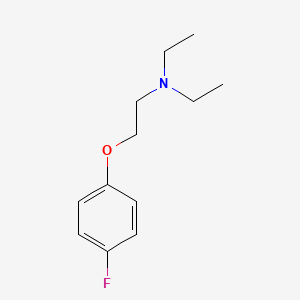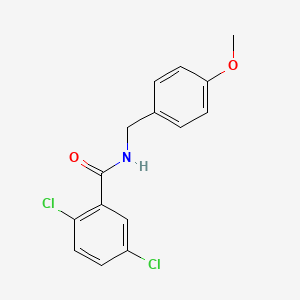![molecular formula C11H13NO6S B5776872 [4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
[4-(aminosulfonyl)phenyl]methylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(aminosulfonyl)phenyl]methylene diacetate, also known as AMDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in drug development, biochemistry, and other related fields. In
Mécanisme D'action
The mechanism of action of [4-(aminosulfonyl)phenyl]methylene diacetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(aminosulfonyl)phenyl]methylene diacetate in lab experiments is its unique structure, which makes it a promising candidate for use in drug development and other related fields. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to determine its potential applications in various fields.
Orientations Futures
Future research on [4-(aminosulfonyl)phenyl]methylene diacetate should focus on further understanding its mechanism of action, as well as its potential applications in various fields. Research should also explore the synthesis of this compound derivatives and their potential applications in drug development and other related fields. Additionally, studies should be conducted to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
[4-(aminosulfonyl)phenyl]methylene diacetate can be synthesized using various methods, including the reaction of 4-nitrobenzenesulfonyl chloride with acetic anhydride to form 4-nitrobenzenesulfonyl acetate, which is then reduced to 4-aminobenzenesulfonamide. The 4-aminobenzenesulfonamide is then reacted with acetic anhydride to form this compound.
Applications De Recherche Scientifique
[4-(aminosulfonyl)phenyl]methylene diacetate has been studied for its potential applications in various fields, including drug development, biochemistry, and chemical biology. Research has shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, including inflammation, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
[acetyloxy-(4-sulfamoylphenyl)methyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXGBXXUYPTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)



![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)
